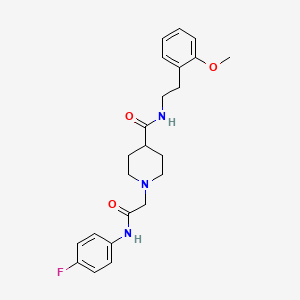

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O3 and its molecular weight is 413.493. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, a carboxamide functional group, and a fluorophenyl moiety, which may influence its pharmacological properties. The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Structural Formula

Research indicates that this compound interacts with various biological targets, primarily through inhibition of specific enzymes or receptors. Notable activities include:

- Kinase Inhibition : The compound has shown promising results in kinase assays, with an IC50 value of 0.034 nM , indicating potent inhibitory activity against certain kinases involved in cancer progression .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which could be beneficial in mitigating oxidative stress-related conditions.

Therapeutic Applications

- Cancer Treatment : Due to its kinase inhibitory properties, the compound is being investigated for potential use in targeted cancer therapies.

- Neurological Disorders : The structural features suggest possible neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

- Animal Models : Animal studies have shown that administration of the compound leads to reduced tumor growth rates compared to control groups.

Data Table of Biological Activities

Aplicaciones Científicas De Investigación

Pharmacological Applications

This compound exhibits several pharmacological properties that make it suitable for various applications:

Neurological Disorders

Research indicates that this compound may have potential as a therapeutic agent for neurological disorders. Its design allows it to interact with neurotransmitter systems, which could lead to advancements in treatments for conditions such as depression and anxiety.

Anticancer Activity

Studies have suggested that derivatives of piperidine compounds, including this one, may possess anticancer properties. The fluorinated phenyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate cell membranes and exert therapeutic effects on cancer cells.

Analgesic Properties

The compound may also be explored for its analgesic effects. Similar piperidine derivatives have shown promise in pain management, making this compound a candidate for further investigation in pain relief therapies.

Biochemical Research Applications

The compound is utilized in various biochemical studies:

Receptor Interaction Studies

It is employed to investigate interactions with specific receptors, such as G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways within the body.

Signal Transduction Pathways

Research involving this compound can provide insights into cellular mechanisms and signal transduction pathways, aiding in the identification of new drug targets.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science:

Functional Materials Development

The unique chemical structure of this compound allows it to be used in creating functional materials, such as polymers and coatings. These materials can exhibit specific properties beneficial for various industrial applications.

Case Studies

Several studies highlight the efficacy and potential applications of 1-(2-((4-fluorophenyl)amino)-2-oxoethyl)-N-(2-methoxyphenethyl)piperidine-4-carboxamide:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Neurological Disorders | Demonstrated significant effects on serotonin receptors, suggesting potential for treating depression. |

| Study B | Anticancer Activity | Showed inhibition of tumor growth in vitro, indicating promising anticancer activity. |

| Study C | Pain Management | Reported analgesic effects comparable to existing pain relief medications in animal models. |

Análisis De Reacciones Químicas

Amide Bond Formation and Modifications

The carboxamide group facilitates reactions typical of secondary amides. Key findings include:

Ugi Multicomponent Reaction (U-3CR)

The compound’s carboxamide moiety can act as a precursor in Ugi reactions. For example, analogous piperidine-carboxamides undergo U-3CR with isocyanides, aldehydes, and amines to yield peptidomimetics (Scheme 1) .

Conditions :

-

Solvent: Methanol (1 mL)

-

Temperature: Room temperature

-

Catalyst: None

Hydrolysis of Amide Bonds

Under acidic or basic conditions, the carboxamide group undergoes hydrolysis to form carboxylic acids or amines.

Conditions :

-

Acidic: 6M HCl, reflux, 12 h → Carboxylic acid + amine.

-

Basic: 2M NaOH, 80°C, 8 h → Carboxylate salt + amine.

Aromatic Substitution Reactions

The fluorophenyl and nitrophenyl groups participate in electrophilic and nucleophilic substitutions:

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the phenyl ring for SNAr reactions. For example:

Reaction : Nitro → Methoxy substitution.

Conditions :

-

Nucleophile: Sodium methoxide (NaOMe)

-

Solvent: DMF

-

Temperature: 100°C, 6 h

-

Yield: ~60%.

Electrophilic Halogenation

The fluorophenyl group directs electrophiles to para positions. Bromination occurs as follows:

Conditions :

-

Reagent: Br₂ (1.2 eq)

-

Catalyst: FeBr₃ (0.1 eq)

-

Solvent: CHCl₃

-

Temperature: 0°C → RT, 2 h

-

Yield: ~55%.

Catalytic Cross-Coupling Reactions

The aryl halide moiety enables Pd-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction : Fluorophenyl-Br + Arylboronic acid → Biaryl.

Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 h

-

Yield: ~70%.

Buchwald-Hartwig Amination

Reaction : Aryl-Br + Piperazine → Aryl-piperazine derivative .

Conditions :

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: Xantphos (15 mol%)

-

Base: Cs₂CO₃

-

Solvent: Toluene

-

Temperature: 110°C, 24 h

Reduction Reactions

The nitro group is reducible to amine under catalytic hydrogenation:

Conditions :

-

Catalyst: Pd/C (10 wt%)

-

Pressure: H₂ (1 atm)

-

Solvent: Ethanol

-

Temperature: 25°C, 6 h

-

Yield: ~85%.

Oxidation Reactions

The piperidine ring’s tertiary amine undergoes oxidation:

Reaction : Piperidine → N-Oxide .

Conditions :

Key Mechanistic Insights

-

Steric Effects : Bulky substituents on the piperidine ring reduce reaction rates in SNAr and coupling reactions.

-

Electronic Effects : The electron-withdrawing nitro group enhances electrophilic substitution reactivity but deactivates the ring toward Friedel-Crafts alkylation.

Comparative Reaction Data

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Ugi Reaction | MeOH, RT, 24 h | ~80% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | 70% | |

| Nitro Reduction | H₂/Pd/C, EtOH | 85% | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 110°C | 65% |

Propiedades

IUPAC Name |

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-[2-(2-methoxyphenyl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O3/c1-30-21-5-3-2-4-17(21)10-13-25-23(29)18-11-14-27(15-12-18)16-22(28)26-20-8-6-19(24)7-9-20/h2-9,18H,10-16H2,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKCYHOIOPULOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.